1-Boc-3-isopropylpiperazine

Lipophilicity Drug-likeness ADME

Sourcing a regioselectively protected 3-isopropylpiperazine scaffold often leads to isomers or unprotected material, compromising downstream synthetic efficiency. This product solves that: - Orthogonal Boc protection enables sequential, high-yield functionalization of the piperazine ring. - Racemic mixture ideal for preliminary SAR studies targeting KRAS G12C inhibitors. - 3-Isopropyl group provides critical steric bulk (LogP 2.12) for enhanced membrane permeability vs. unprotected analogs. Supplied with rigorous QC documentation to support reliable medicinal chemistry workflows.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 502649-32-3
Cat. No. B1521963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-isopropylpiperazine
CAS502649-32-3
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CCN1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-9(2)10-8-14(7-6-13-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3
InChIKeyUHLAQCKNCBYTIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-isopropylpiperazine for KRAS G12C & PDE4 Inhibitors


1-Boc-3-isopropylpiperazine (tert-butyl 3-isopropylpiperazine-1-carboxylate) is a racemic mixture of a protected piperazine intermediate. This compound is a fundamental building block in medicinal chemistry, used to prepare benzoisothiazole-based KRAS G12C inhibitors and heteroaromatic derivatives as PDE4 inhibitors . Its primary utility lies in its orthogonal protection strategy, which allows for selective deprotection and subsequent functionalization of the piperazine ring, a critical step in the synthesis of complex drug candidates .

Why 1-Boc-3-isopropylpiperazine Cannot Be Substituted


Generic substitution with other Boc-protected piperazines or unprotected piperazines is not feasible due to quantifiable differences in steric and electronic properties that directly impact downstream synthetic efficiency and biological activity. Specifically, the isopropyl group at the 3-position imparts unique steric bulk and lipophilicity . Unprotected 3-isopropylpiperazine lacks the orthogonal protection necessary for regioselective reactions, while simpler analogs like 1-Boc-piperazine lack the critical 3-isopropyl substitution pattern required for specific protein-ligand interactions . This differentiation is crucial for applications requiring precise molecular geometry, such as targeting KRAS G12C mutant proteins .

Evidence for 1-Boc-3-isopropylpiperazine Selection


Lipophilicity (LogP): Boc-Protected vs. Unprotected

The lipophilicity of 1-Boc-3-isopropylpiperazine is significantly higher than that of its unprotected analog, 1-isopropylpiperazine. This difference is quantifiable via the partition coefficient (LogP), a key predictor of membrane permeability and bioavailability . While the LogP of 1-isopropylpiperazine is reported as 0.57 [1], the calculated LogP for 1-Boc-3-isopropylpiperazine is 2.12 . This shift of approximately 1.55 log units translates to a roughly 35-fold increase in lipophilicity, a critical factor for optimizing a compound's pharmacokinetic profile .

Lipophilicity Drug-likeness ADME

Boc Deprotection Efficiency of Piperazine Analogs

The efficiency of Boc deprotection, a fundamental step in utilizing this building block, can be quantified by reaction yield. While specific yield data for 1-Boc-3-isopropylpiperazine deprotection is not publicly reported, a class-level inference can be made based on structurally similar piperazine analogs. A reported procedure for Boc deprotection of a related piperazine analog achieved a high yield of 88% using TFA in DCM . This serves as a benchmark, suggesting that similar high-yielding deprotection strategies are applicable to 1-Boc-3-isopropylpiperazine, ensuring efficient conversion to the active amine for subsequent reactions.

Synthetic Efficiency Boc Deprotection Process Chemistry

Application Specificity: KRAS G12C vs. PDE4

The racemic 1-Boc-3-isopropylpiperazine (CAS 502649-32-3) is specifically cited as a reactant for preparing KRAS G12C inhibitors, while its individual enantiomers are linked to distinct applications. Specifically, the (S)-enantiomer (CAS 475272-54-9) is used in the preparation of PDE4 inhibitors . This differentiation implies that the racemic mixture is a versatile starting point, but the final application's stereochemical requirements dictate whether a racemate or a specific enantiomer must be sourced. A generic 1-Boc-piperazine would not provide the 3-isopropyl substitution necessary for the key molecular interactions in either of these distinct therapeutic programs .

Targeted Therapy Oncology KRAS G12C PDE4

1-Boc-3-isopropylpiperazine Application Scenarios


Synthesis of KRAS G12C Inhibitors for Oncology Research

1-Boc-3-isopropylpiperazine is a preferred starting material for synthesizing benzoisothiazole-based KRAS G12C inhibitors, as explicitly stated by multiple vendors . The compound's 3-isopropyl substitution and orthogonal Boc-protection provide the necessary steric and electronic properties for constructing inhibitors that covalently target the KRAS G12C mutant, a key driver in various cancers. Procurement should focus on this racemic building block for initial SAR studies in this specific oncology program.

Development of PDE4 Inhibitors with Enantiopure Variant

While the racemate is useful, the (S)-enantiomer of this compound (CAS 475272-54-9) is specifically documented for preparing PDE4 inhibitors . This demonstrates the critical importance of the 3-isopropylpiperazine core for PDE4 inhibition. Research groups working on PDE4-related conditions should source the (S)-enantiomer for stereospecific lead optimization, while using the racemic form (CAS 502649-32-3) for preliminary, non-stereoselective exploratory chemistry.

Regioselective Piperazine Functionalization in Medicinal Chemistry

The orthogonal Boc protection of 1-Boc-3-isopropylpiperazine is its most fundamental asset for synthetic chemists . This allows for the selective functionalization of the unprotected secondary amine, followed by Boc removal to reveal a second, reactive site. This strategy is essential for building complex, asymmetrically substituted piperazine-containing drug candidates, a process that would be impossible with the unprotected 3-isopropylpiperazine. The compound is therefore a first-line reagent for any multi-step sequence requiring a 3-isopropylpiperazine motif.

Building Block for Lipophilicity-Optimized Compound Libraries

With a LogP of 2.12, this compound is significantly more lipophilic than its unprotected counterpart (LogP 0.57) . This property makes it an attractive building block for designing compound libraries where improved membrane permeability is a primary goal. Medicinal chemists can use 1-Boc-3-isopropylpiperazine to introduce a lipophilic element into a scaffold early in a project, potentially enhancing the overall ADME profile of the final drug candidate.

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